

An In-depth Technical Guide to the Chemical Structure and Properties of Dapivirine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Dapivirine

Cat. No.: B1669821

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of **dapivirine**, a non-nucleoside reverse transcriptase inhibitor (NNRTI) developed for the prevention of HIV-1 infection. This document includes detailed experimental protocols for key assays and visualizations to facilitate a deeper understanding of this critical antiretroviral compound.

Chemical Identity and Structure

Dapivirine, with the IUPAC name 4-[[4-(2,4,6-trimethylanilino)pyrimidin-2-yl]amino]benzonitrile, is a diarylpyrimidine derivative.^[1] Its chemical structure is characterized by a central pyrimidine ring linking a 2,4,6-trimethylaniline group and a p-aminobenzonitrile moiety.

Chemical Structure of **Dapivirine**:

Caption: 2D chemical structure of **dapivirine**.

Physicochemical Properties

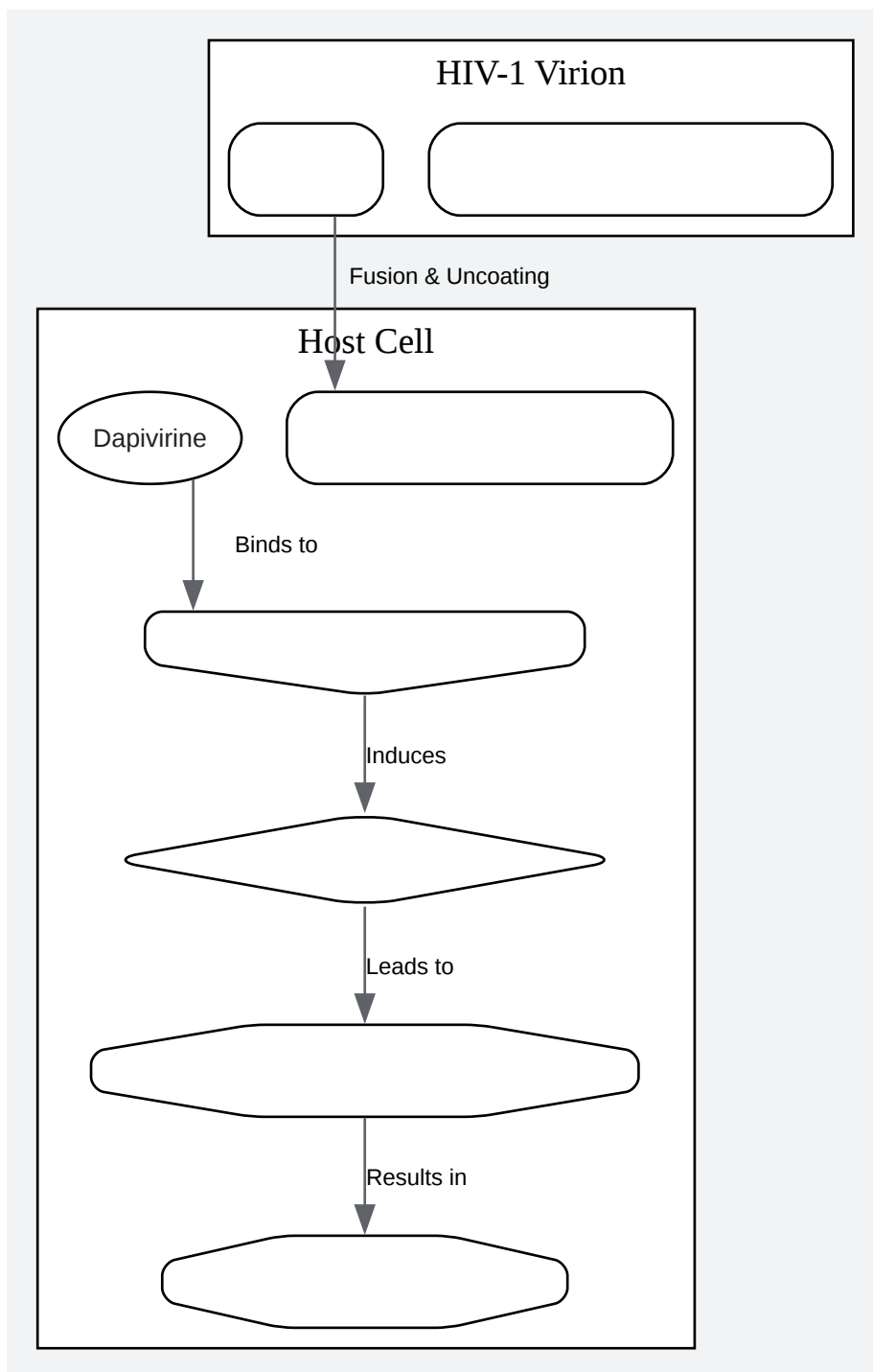
A comprehensive summary of the key physicochemical properties of **dapivirine** is presented in the table below. This data is essential for understanding its formulation, delivery, and pharmacokinetic profile.

Property	Value	Reference(s)
Molecular Formula	C ₂₀ H ₁₉ N ₅	[1]
Molecular Weight	329.4 g/mol	[1][2]
CAS Number	244767-67-7	[1]
Melting Point	222 °C	[2]
pKa (Strongest Acidic)	11.43	[2]
pKa (Strongest Basic)	4.45	[2]
logP	4.12 - 5.6	[2][3]
Water Solubility	0.017 mg/mL	[2]
Solubility in Organic Solvents		
DMSO	~0.2 mg/mL	
Dimethylformamide (DMF)	~0.3 mg/mL	

Mechanism of Action

Dapivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that specifically targets the HIV-1 reverse transcriptase (RT) enzyme, a critical component for viral replication.[4] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), **dapivirine** does not bind to the active site of the enzyme. Instead, it binds to a hydrophobic pocket, known as the NNRTI binding pocket, located approximately 10 Å from the catalytic site.[1]

Binding of **dapivirine** to this allosteric site induces a conformational change in the reverse transcriptase enzyme.[5] This structural alteration, particularly in the "thumb" and "finger" subdomains, restricts the enzyme's flexibility and movement, ultimately inhibiting the conversion of viral RNA into DNA.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **dapivirine**.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of **dapivirine**.

HIV-1 Reverse Transcriptase Enzyme Assay (Colorimetric)

This protocol outlines a common method to determine the in vitro inhibitory activity of **dapivirine** against HIV-1 RT. Commercial kits are available for this assay.

Materials:

- Recombinant HIV-1 Reverse Transcriptase
- Reaction Buffer (containing template-primer, dNTPs, and labeled nucleotides)
- Lysis Buffer
- Wash Buffer
- Stop Solution
- Microplate reader
- **Dapivirine** stock solution (in DMSO)

Procedure:

- Prepare Reagents: Thaw all reagents and prepare dilutions of **dapivirine** in reaction buffer to achieve the desired final concentrations.
- Enzyme Preparation: Dilute the HIV-1 RT in lysis buffer to the recommended concentration.
- Reaction Setup: In a 96-well plate, add the **dapivirine** dilutions.
- Initiate Reaction: Add the diluted HIV-1 RT to each well to start the reaction. Include positive (enzyme only) and negative (no enzyme) controls.
- Incubation: Incubate the plate at 37°C for 1 hour.

- Stopping the Reaction: Add stop solution to each well.
- Detection: Follow the kit manufacturer's instructions for the colorimetric detection of the newly synthesized DNA. This typically involves binding the product to the plate, washing, and adding a substrate that produces a colored product.
- Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percent inhibition for each **dapivirine** concentration relative to the positive control. Determine the IC₅₀ value by plotting percent inhibition versus **dapivirine** concentration.

Cellular HIV-1 Inhibition Assay (TZM-bl Reporter Gene Assay)

This assay measures the ability of **dapivirine** to inhibit HIV-1 infection in a cell-based model.

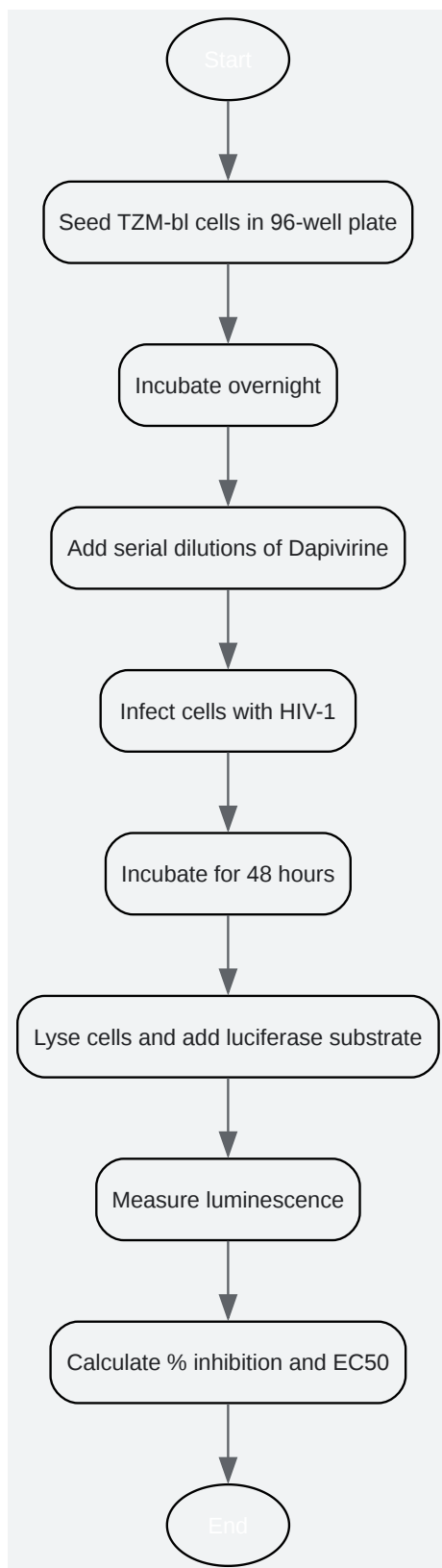
Materials:

- TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4, and containing an integrated HIV-1 LTR-luciferase reporter gene)
- HIV-1 virus stock (e.g., laboratory-adapted strains or pseudoviruses)
- Cell culture medium (e.g., DMEM supplemented with FBS, penicillin, and streptomycin)
- **Dapivirine** stock solution (in DMSO)
- Luciferase assay reagent
- Luminometer

Procedure:

- Cell Seeding: Seed TZM-bl cells in a 96-well plate at an appropriate density and incubate overnight.
- Compound Addition: Prepare serial dilutions of **dapivirine** in cell culture medium and add them to the cells.

- Virus Infection: Add a pre-titered amount of HIV-1 virus to each well. Include virus control (no compound) and cell control (no virus) wells.
- Incubation: Incubate the plate for 48 hours at 37°C.
- Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
- Data Analysis: Calculate the percent inhibition of viral replication for each **dapivirine** concentration compared to the virus control. Determine the EC₅₀ value by plotting percent inhibition versus **dapivirine** concentration.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the TZM-bl HIV-1 inhibition assay.

Quantification of Dapivirine in Biological Matrices (LC-MS/MS)

This protocol provides a general workflow for the quantitative analysis of **dapivirine** in plasma, vaginal fluid, and tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

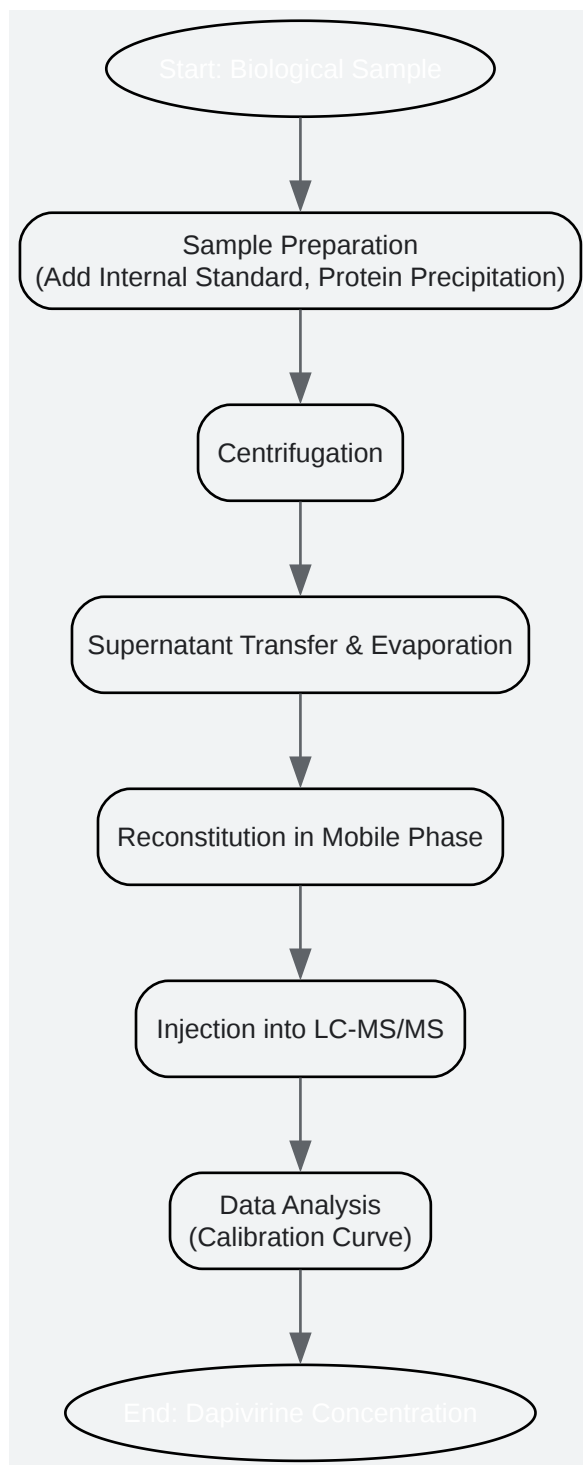
Materials:

- LC-MS/MS system
- Analytical column (e.g., C18)
- Mobile phases (e.g., acetonitrile and water with formic acid)
- Internal standard (e.g., deuterated **dapivirine**)
- Extraction solvent (e.g., acetonitrile)
- Biological samples (plasma, vaginal fluid, tissue homogenate)

Procedure:

- Sample Preparation:
 - Plasma/Vaginal Fluid: To a known volume of the sample, add the internal standard and the extraction solvent to precipitate proteins.
 - Tissue: Homogenize the tissue sample in an appropriate buffer, then proceed with protein precipitation as for plasma.
- Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
- Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitution: Reconstitute the dried extract in the mobile phase.

- LC-MS/MS Analysis:
 - Inject the reconstituted sample into the LC-MS/MS system.
 - Separate **dapivirine** and the internal standard on the analytical column using a suitable gradient elution program.
 - Detect and quantify the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode.
- Data Analysis: Construct a calibration curve using standards of known **dapivirine** concentrations. Determine the concentration of **dapivirine** in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.



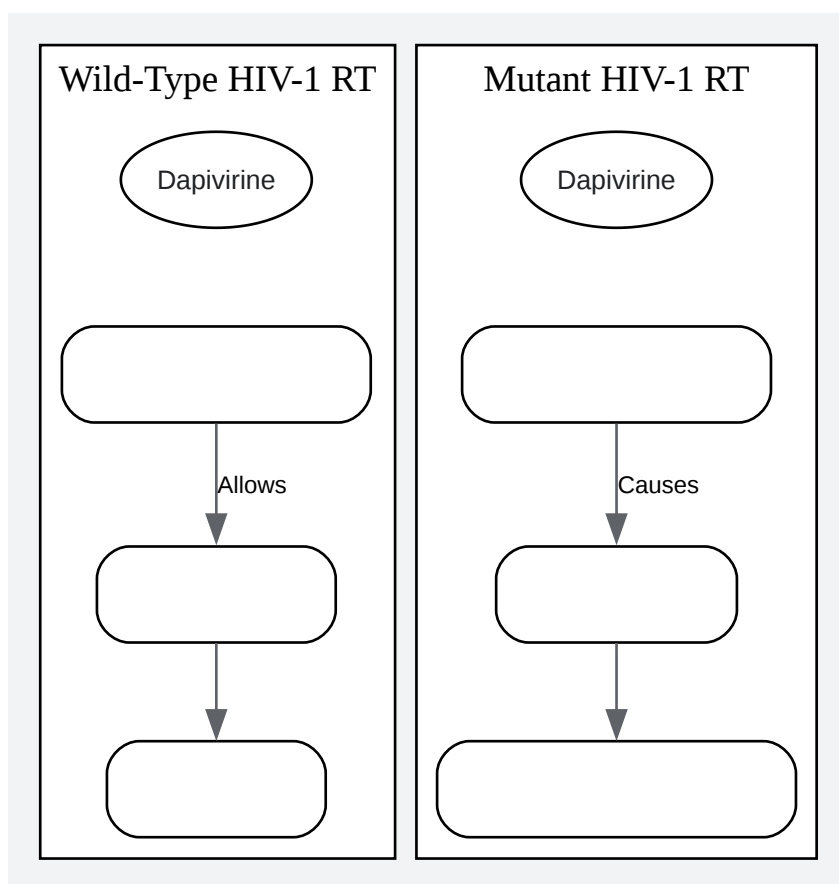
[Click to download full resolution via product page](#)

Caption: General workflow for **dapivirine** quantification by LC-MS/MS.

Resistance Mutations

The emergence of drug resistance is a significant challenge in antiretroviral therapy. For **dapivirine** and other NNRTIs, resistance is primarily associated with mutations in the NNRTI binding pocket of the HIV-1 reverse transcriptase. These mutations can reduce the binding affinity of the drug, thereby diminishing its inhibitory effect.

Common resistance mutations associated with decreased susceptibility to **dapivirine** include K103N, Y181C, and E138A.[6] These mutations can cause steric hindrance or alter the hydrophobic interactions within the binding pocket, making it more difficult for **dapivirine** to bind effectively.



[Click to download full resolution via product page](#)

Caption: Impact of resistance mutations on **dapivirine** binding.

This technical guide provides a foundational understanding of the chemical and pharmacological properties of **dapivirine**. The detailed protocols and visualizations are intended to support further research and development in the field of HIV prevention.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Conformational plasticity of the NNRTI-binding pocket in HIV-1 reverse transcriptase - A fluorine NMR study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hiv.lanl.gov [hiv.lanl.gov]
- 3. HIV-1 Reverse Transcriptase and Antiviral Drug Resistance (Part 1 of 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The development and validation of an UHPLC–MS/MS method for the rapid quantification of the antiretroviral agent dapivirine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformational Changes in HIV-1 Reverse Transcriptase Induced by Nonnucleoside Reverse Transcriptase Inhibitor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Conformational Changes Underlie Evolution of Resistance to NNRTI in HIV Reverse Transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Properties of Dapivirine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669821#dapivirine-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com